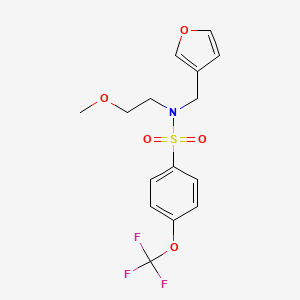

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO5S/c1-22-9-7-19(10-12-6-8-23-11-12)25(20,21)14-4-2-13(3-5-14)24-15(16,17)18/h2-6,8,11H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYVZQNWDXGZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound with significant potential in biological research. Its molecular formula is C15H16F3NO5S, and it has a molecular weight of 379.4 g/mol . This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3NO5S |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1421494-15-6 |

| Structure | Structure |

Antibacterial Activity

Research indicates that compounds containing furan moieties exhibit notable antibacterial properties. A study highlighted that derivatives of furan, including those similar to this compound, demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of several furan derivatives was assessed, revealing that certain compounds achieved minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli . This suggests that this compound could be an effective candidate for further development in antibacterial therapies.

Anticancer Activity

The anticancer potential of furan-containing compounds has also been explored extensively. In vitro studies have shown that some furan derivatives exhibit cytotoxic effects against human cancer cell lines, including HeLa cells (cervical cancer) .

Research Findings on Anticancer Properties

- Cytotoxicity Studies : Compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. One study reported an IC50 value of 0.15 ± 0.05 µg/mL for a related compound against HeLa cells .

- Mechanism of Action : The proposed mechanism involves mitochondrial modification and membranolytic effects, which contribute to the compound's cytotoxicity against cancer cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that the incorporation of furan and trifluoromethoxy moieties can enhance the efficacy against a range of bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can lead to increased potency against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Biological Studies

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain enzymes involved in metabolic pathways could have implications for treating metabolic disorders. For example, sulfonamides are known to inhibit carbonic anhydrase, which is essential in regulating pH and fluid balance in biological systems .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may provide neuroprotective benefits. Studies have shown that certain sulfonamides can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in the development of functional polymers. The unique properties of the trifluoromethoxy group can impart desirable characteristics such as hydrophobicity and thermal stability to polymer matrices. This can be particularly useful in creating coatings and materials with enhanced durability and resistance to environmental degradation .

Case Studies

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group (-SO

NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the sulfur atom, leading to cleavage of the S-N bond. Acidic conditions protonate the amine, while basic conditions deprotonate the sulfonamide nitrogen, altering reactivity .

Oxidation Reactions

The furan ring and methoxyethyl side chain are susceptible to oxidation.

Furan Ring Oxidation

The furan moiety oxidizes to form maleic anhydride derivatives under strong oxidizing agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO | ||

| (acidic) | H | |

| SO | ||

| , 60°C | 3-(Hydroxymethyl)maleic anhydride-linked sulfonamide | |

| CrO |

text| Acetic acid, 50°C | Fully oxidized γ-lactone derivative |

Evidence : Analogous furan-containing sulfonamides show complete ring opening with KMnO.

Methoxyethyl Chain Oxidation

The 2-methoxyethyl group oxidizes to a ketone or carboxylic acid:

| Reagent | Product |

|---|---|

| PCC (Pyridinium chlorochromate) | N-(furan-3-ylmethyl)-2-methoxyacetamide sulfonamide |

| K | |

| Cr | |

| O | |

| /H | |

| Carboxylic acid derivative |

Nucleophilic Substitution

The trifluoromethoxy group’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (NAS), though steric hindrance limits reactivity.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH |

text| Cu catalyst, 150°C | 4-Amino-substituted sulfonamide |

| Piperidine | DMF, 120°C | 4-Piperidino derivative |

Limitations : NAS is less favorable compared to electrophilic substitution due to the trifluoromethoxy group’s meta-directing effects .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the ortho/para positions relative to the sulfonamide group.

| Reagent | Conditions | Product |

|---|---|---|

| HNO | ||

| /H | ||

| SO | ||

| 0–5°C | Nitro-substituted derivative (para) | |

| Br | ||

| /FeBr | ||

| CH | ||

| Cl | ||

| , 25°C | Brominated product (ortho) |

Regioselectivity : The sulfonamide group directs electrophiles to the para position, but steric effects from the trifluoromethoxy group may shift substitution to the ortho site .

Stability Under Environmental Conditions

Stability data for this specific compound is limited, but inferences are drawn from analogs:

| Condition | Observation | Degradation Pathway |

|---|---|---|

| pH < 3 or pH > 10 | Rapid hydrolysis of sulfonamide bond | Acid/base-catalyzed cleavage |

| UV light (300–400 nm) | Photooxidation of furan ring | Radical-mediated ring opening |

| 100°C (dry air) | Decomposition via C-S bond cleavage | Thermal degradation |

Recommendations : Store in inert atmospheres at pH 6–8 to minimize hydrolysis .

Synthetic Modifications for Biological Screening

Derivatives are synthesized to explore structure-activity relationships (SAR):

Key Finding : Alkylation of the sulfonamide nitrogen with bulky groups (e.g., cyclohexyl) improves potency in ion channel assays .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide?

Answer: The compound can be synthesized via nucleophilic substitution of sulfonyl chlorides with amine derivatives. For example:

- Step 1: React 4-(trifluoromethoxy)benzenesulfonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine).

- Step 2: Control stoichiometry to avoid over-alkylation; use inert atmospheres to prevent side reactions.

- Validation: Confirm purity via HPLC and structural integrity via NMR (e.g., characteristic signals for trifluoromethoxy groups at ~7.5 ppm and furan protons at ~6.5 ppm) .

Q. How can the structural identity of this compound be confirmed?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra. For example, the trifluoromethoxy group () shows distinct signals near -58 ppm .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for : 414.08 g/mol) with <2 ppm error .

- Melting Point: Compare observed values with literature to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Scenario: Discrepancies between calculated and observed NMR shifts may arise from solvent effects or conformational isomerism.

- Method:

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-proton and proton-carbon correlations.

- Use computational tools (e.g., DFT calculations) to predict shifts and compare with experimental data .

- Cross-validate with alternative techniques like IR spectroscopy (e.g., sulfonamide S=O stretch at ~1350 cm) .

Q. What strategies are effective for evaluating this compound’s potential as a soluble epoxide hydrolase (sEH) inhibitor?

Answer:

- Experimental Design:

- Enzyme Assays: Measure inhibition of sEH activity using fluorescent substrates (e.g., PHOME) in recombinant enzyme systems.

- IC Determination: Perform dose-response curves (0.1 nM–10 µM) and compare with known inhibitors like EC5026 .

- Selectivity Screening: Test against off-target hydrolases (e.g., microsomal epoxide hydrolase) to confirm specificity .

- Data Interpretation: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- Lipophilicity (LogP): Predict using software like Schrödinger’s QikProp. Aim for LogP <3 to enhance solubility.

- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify labile sites.

- Permeability: Apply Caco-2 cell model predictions to assess intestinal absorption .

- Structural Modifications: Introduce polar groups (e.g., hydroxyl) to reduce plasma protein binding, as seen in analogs with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.